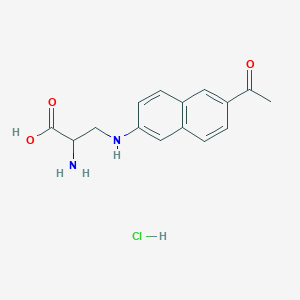

(+/-)-ANAP hydrochloride

概要

説明

(+/-)-ANAP hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The hydrochloride form indicates that it is a salt formed by the reaction of the base compound with hydrochloric acid, enhancing its solubility in water.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-ANAP hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions such as nitration, reduction, and bromination.

Cyclization: The intermediate undergoes cyclization to form the core structure of (+/-)-ANAP.

Hydrochloride Formation: The final step involves the reaction of the base compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

化学反応の分析

Types of Reactions

(+/-)-ANAP hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

(+/-)-ANAP hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of (+/-)-ANAP hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Similar Compounds

Hydrochloric Acid: A strong acid commonly used in laboratory and industrial applications.

Hydrogen Chloride: A gas that forms hydrochloric acid when dissolved in water.

Uniqueness

(+/-)-ANAP hydrochloride is unique due to its specific structure and the presence of two enantiomers. This racemic mixture can exhibit different biological activities compared to its individual enantiomers, making it a valuable compound for research and development.

生物活性

(+/-)-ANAP hydrochloride, a fluorescent non-canonical amino acid, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of protein labeling and studying conformational changes in various membrane proteins. This article provides a comprehensive review of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound is characterized by its unique fluorescent properties, which are sensitive to the environment surrounding the amino acid. This sensitivity allows researchers to utilize ANAP as a probe to investigate protein dynamics and interactions in real-time. The incorporation of ANAP into proteins can lead to changes in fluorescence intensity and emission wavelength, which can be quantitatively analyzed to infer conformational changes or binding events within proteins.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | 218.68 g/mol |

| Solubility | Soluble in water; stable under physiological conditions |

| Fluorescence | Environment-sensitive; exhibits blue shifts in hydrophobic environments |

| Applications | Protein labeling, conformational studies, FRET assays |

Case Study: Serotonin Transporter (SERT)

A recent study demonstrated the incorporation of (+/-)-ANAP into the serotonin transporter (SERT) to investigate conformational dynamics upon ligand binding. The researchers utilized spectroscopic techniques to analyze changes in ANAP fluorescence as a function of ion and ligand binding. Significant shifts in fluorescence were observed, indicating that ANAP incorporation preserves the functional integrity of SERT while providing insights into its mechanistic behavior under different ionic conditions .

Table 2: Effects of Ion Binding on ANAP Fluorescence in SERT

| Ion Type | Fluorescence Change (%) | Emission Peak Shift (nm) |

|---|---|---|

| Na⁺ | +20.7 | +18 |

| Li⁺ | Minimal | No significant shift |

| K⁺ | -5 | Minor decrease |

Applications in Electrophysiology

The use of (+/-)-ANAP has also been explored in electrophysiological studies. For instance, ANAP was incorporated into voltage-gated sodium channels (Nav1.5) to monitor conformational changes during activation and inactivation cycles. The study highlighted that the presence of ANAP was crucial for detecting spectral shifts correlating with channel states, thereby enhancing the understanding of sodium channel dynamics .

Table 3: Electrophysiological Characteristics of Nav1.5 with ANAP Incorporation

| Condition | Peak Current Density (pA/pF) | Observed Conformational Change |

|---|---|---|

| Wild-type | 100 | Standard activation kinetics |

| Nav1.5(ANAP) | 70 | Altered inactivation kinetics |

| Nav1.5(ΔCT) | 30 | Decreased activation efficiency |

特性

IUPAC Name |

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCVMOWHECWHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。